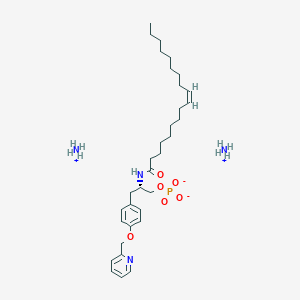![molecular formula C32H54O4Sn2 B13145546 [4,8-bis(2-ethylhexoxy)-2-trimethylstannylfuro[2,3-f][1]benzofuran-6-yl]-trimethylstannane](/img/structure/B13145546.png)
[4,8-bis(2-ethylhexoxy)-2-trimethylstannylfuro[2,3-f][1]benzofuran-6-yl]-trimethylstannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4,8-bis(2-ethylhexoxy)-2-trimethylstannylfuro2,3-fbenzofuran-6-yl]-trimethylstannane is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4,8-bis(2-ethylhexoxy)-2-trimethylstannylfuro2,3-fbenzofuran-6-yl]-trimethylstannane typically involves multi-step organic reactions. The process begins with the preparation of the furobenzofuran core, followed by the introduction of ethylhexoxy groups through etherification reactions. The final step involves the stannylation of the compound using trimethyltin chloride under specific conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
[4,8-bis(2-ethylhexoxy)-2-trimethylstannylfuro2,3-fbenzofuran-6-yl]-trimethylstannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The stannyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, [4,8-bis(2-ethylhexoxy)-2-trimethylstannylfuro2,3-fbenzofuran-6-yl]-trimethylstannane is used as a precursor for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for probing biological systems and understanding molecular mechanisms.
Medicine
In medicine, [4,8-bis(2-ethylhexoxy)-2-trimethylstannylfuro2,3-fbenzofuran-6-yl]-trimethylstannane is investigated for its potential therapeutic applications. Its unique chemical properties may enable the development of new drugs with improved efficacy and reduced side effects.
Industry
In industry, this compound is used in the production of advanced materials, such as polymers and coatings. Its ability to enhance the properties of these materials, such as durability and resistance to environmental factors, makes it a valuable additive in various industrial applications.
Mechanism of Action
The mechanism of action of [4,8-bis(2-ethylhexoxy)-2-trimethylstannylfuro2,3-fbenzofuran-6-yl]-trimethylstannane involves its interaction with molecular targets, such as enzymes and receptors. The compound’s functional groups enable it to bind to specific sites on these targets, modulating their activity and triggering downstream effects. The pathways involved in these interactions are complex and may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- [4,8-bis(2-ethylhexoxy)benzo[1,2-b:4,5-b’]dithiophene]
- [4,8-bis(2-ethylhexoxy)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl]bis(trimethylstannane)
Uniqueness
Compared to similar compounds, [4,8-bis(2-ethylhexoxy)-2-trimethylstannylfuro2,3-fbenzofuran-6-yl]-trimethylstannane stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wider range of chemical reactions and exhibit distinct properties that can be leveraged in various scientific and industrial applications.
Properties
Molecular Formula |
C32H54O4Sn2 |
|---|---|
Molecular Weight |
740.2 g/mol |
IUPAC Name |
[4,8-bis(2-ethylhexoxy)-2-trimethylstannylfuro[2,3-f][1]benzofuran-6-yl]-trimethylstannane |
InChI |
InChI=1S/C26H36O4.6CH3.2Sn/c1-5-9-11-19(7-3)17-29-25-21-13-15-28-24(21)26(22-14-16-27-23(22)25)30-18-20(8-4)12-10-6-2;;;;;;;;/h13-14,19-20H,5-12,17-18H2,1-4H3;6*1H3;; |
InChI Key |
WGJHBVHDEJSXCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC1=C2C(=C(C3=C1C=C(O3)[Sn](C)(C)C)OCC(CC)CCCC)C=C(O2)[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl (4S,5R)-4-(hydroxymethyl)-6-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B13145467.png)
![3-[(2-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13145476.png)
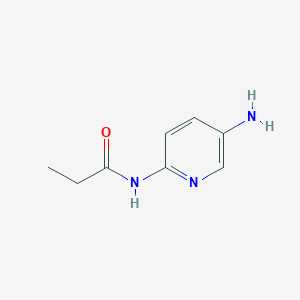

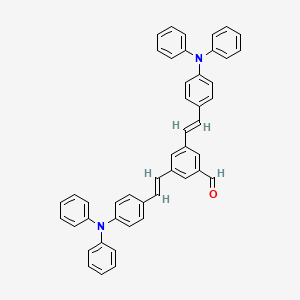

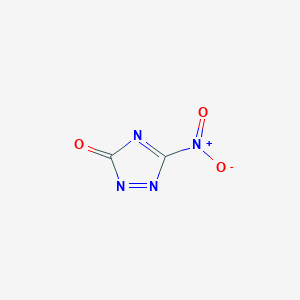
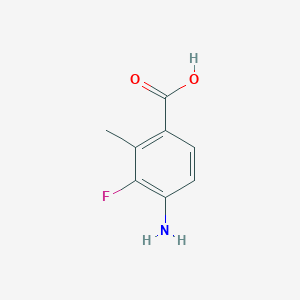
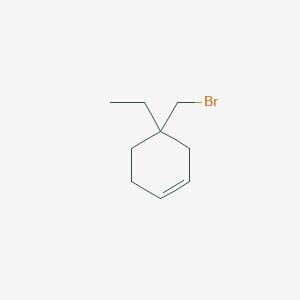
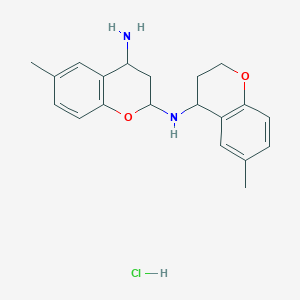
![(7S,8S,9S,10R,13R,14S,17R)-17-((R)-6-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B13145523.png)
![5-[(1E)-2-(4-chlorophenyl)ethenyl]-1,3-Benzenediol](/img/structure/B13145528.png)
